REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([S:18][C:19]#[N:20])[CH:15]=[CH:14][C:12]=2[N:13]=1>N1C=CC=CC=1>[C:5]([NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([S:18][C:19]#[N:20])[CH:15]=[CH:14][C:12]=2[N:13]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)SC#N
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Type
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CUSTOM
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Details
|
The yellow suspension is stirred for 4 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated to dryness under vacuum
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Type
|
CUSTOM
|
Details
|
The insoluble material is isolated by filtration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC=1SC2=C(N1)C=CC(=C2)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |